molecular formula C14H22N4O4S B2955582 N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide CAS No. 2034577-65-4

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide

Cat. No.: B2955582
CAS No.: 2034577-65-4
M. Wt: 342.41
InChI Key: HOAMEIZJUHMDEF-UHFFFAOYSA-N
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Description

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a piperidine ring, and a methanesulfonamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Possible applications in the development of new materials or chemical processes .

Mechanism of Action

The exact mechanism of action for N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and piperidine derivatives, such as:

  • N-methyl-N-(6-methylpyridazin-3-yl)-3-(piperidine-1-carbonyl)benzamide.

Uniqueness

N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-11-6-7-13(16-15-11)22-12-5-4-8-18(9-12)14(19)10-17(2)23(3,20)21/h6-7,12H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMEIZJUHMDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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